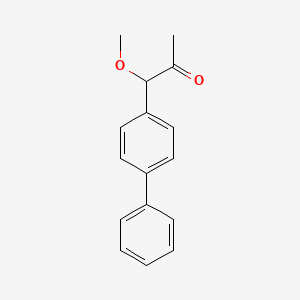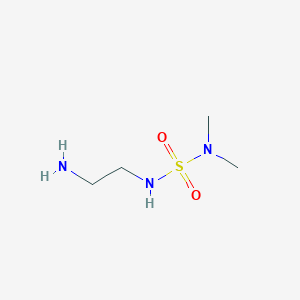
6-Bromo-3-chloroisoquinoline-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-chloroisoquinoline-4-carbonitrile: is a chemical compound with the molecular formula C10H4BrClN2 It is a derivative of isoquinoline, characterized by the presence of bromine, chlorine, and a nitrile group attached to the isoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloroisoquinoline-4-carbonitrile typically involves multi-step reactions starting from commercially available isoquinoline derivatives. One common method includes the bromination and chlorination of isoquinoline, followed by the introduction of the nitrile group. The reaction conditions often involve the use of reagents such as bromine, chlorine, and cyanogen bromide under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-3-chloroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitrile group can be reduced to an amine or other functional groups using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while reduction reactions can produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Bromo-3-chloroisoquinoline-4-carbonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used to study the effects of halogenated isoquinolines on biological systems. It may serve as a probe or ligand in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions, prompting further investigation into its therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties. Its versatility in chemical reactions makes it a valuable building block for various applications.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-chloroisoquinoline-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms and the nitrile group can influence its binding affinity and specificity, affecting its biological activity. The compound’s effects on cellular pathways and molecular interactions are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-4-chloroquinoline-3-carbonitrile
- 4-Chloroisoquinoline
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
Comparison: 6-Bromo-3-chloroisoquinoline-4-carbonitrile is unique due to the specific positioning of the bromine, chlorine, and nitrile groups on the isoquinoline ring. This unique arrangement can result in different chemical reactivity and biological activity compared to similar compounds. For example, the presence of the nitrile group at the 4-position may enhance its ability to participate in certain chemical reactions or interact with biological targets differently than its analogs.
Eigenschaften
Molekularformel |
C10H4BrClN2 |
|---|---|
Molekulargewicht |
267.51 g/mol |
IUPAC-Name |
6-bromo-3-chloroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H4BrClN2/c11-7-2-1-6-5-14-10(12)9(4-13)8(6)3-7/h1-3,5H |
InChI-Schlüssel |
QEHQBSGOVCBSOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=C(C(=C2C=C1Br)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13655509.png)

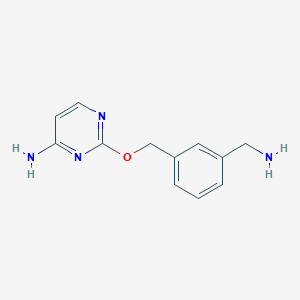
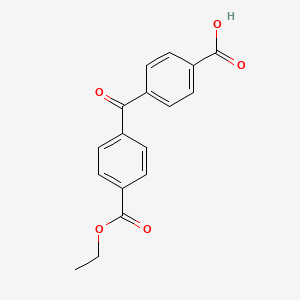
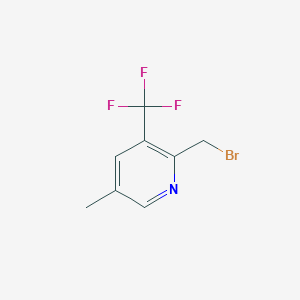
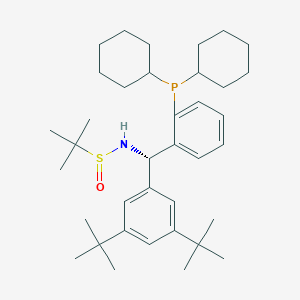
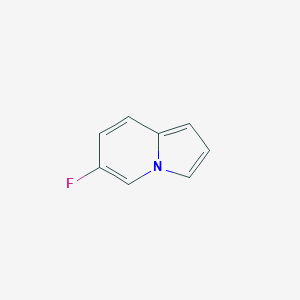
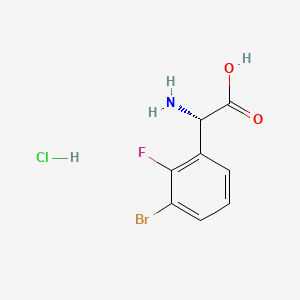
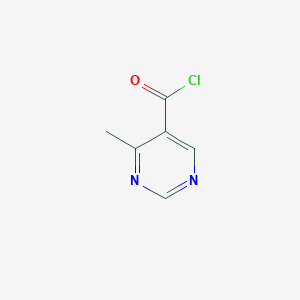

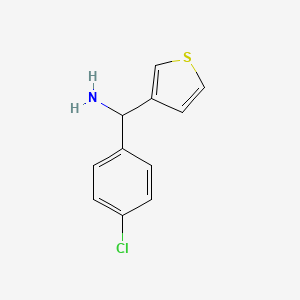
![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13655598.png)
